Methyl Isoquinoline-4-carboxylate

Regioselective synthesis Positional isomer differentiation Medicinal chemistry building blocks

Researchers optimizing DPP-IV or MMP inhibitor scaffolds face potency failures when substituting the 4-carboxylate ester with 3-position isomers or quinoline analogs-differences that yield 1.3-3.3× higher IC50 values and loss of antimicrobial activity. Methyl isoquinoline-4-carboxylate provides the precise 4-position ester handle required for regioselective transformations unattainable with other isomers. • 1.3-1.7× lower anticancer IC50 (15-30 μM) vs. 3-position isomer (25-40 μM) and 1.7-3.3× vs. quinoline-4-carboxylate (>50 μM) • Enables 53-fold DPP-IV potency enhancement through 6,8-dimethoxy substitution on the validated 1-aminomethyl-4-carboxylate scaffold • Available at ≥98% HPLC purity in quantities from 100 mg to kilogram scale, with room-temperature shipping

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 20317-40-2
Cat. No. B1589581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Isoquinoline-4-carboxylate
CAS20317-40-2
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC2=CC=CC=C21
InChIInChI=1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3
InChIKeyGOMAQBGRXCIEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoquinoline-4-carboxylate: Chemical Identity & Physicochemical Properties


Methyl isoquinoline-4-carboxylate (CAS 20317-40-2), also known as methyl 4-isoquinolinecarboxylate, is a heterocyclic aromatic compound belonging to the isoquinoline family . With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Key physicochemical properties include a melting point of 82 °C, a calculated boiling point of 315.3±15.0 °C at 760 mmHg, a calculated density of 1.210±0.06 g/cm³ at 20 °C, and a calculated aqueous solubility of 1.2 g/L at 25 °C . The compound is commercially available at purities of 95% and 98% from multiple suppliers, with specifications including HPLC purity, solid physical form, and storage conditions of sealed, dry at room temperature .

Methyl Isoquinoline-4-carboxylate: Isomer & Analog Substitution Selectivity


Substitution of methyl isoquinoline-4-carboxylate with structurally similar compounds such as isoquinoline-3-carboxylate esters, quinoline-4-carboxylates, or isoquinoline-4-carboxylic acid is not chemically equivalent and can lead to divergent synthetic outcomes and biological activity. The 4-position carboxylate ester serves as a critical functional handle for regioselective transformations that are not accessible with 3-position isomers, while the methyl ester provides distinct solubility (calculated 1.2 g/L) and reactivity profiles compared to the free carboxylic acid, ethyl ester, or activated pentafluorophenyl ester derivatives . In DPP-IV inhibitor development, substitution of the isoquinoline core at the 6- and 8-positions with methoxy groups increased potency 53-fold relative to the unsubstituted lead compound, demonstrating that even minor modifications to the isoquinoline scaffold profoundly alter biological activity [1]. Furthermore, in matrix metalloproteinase (MMP) inhibitor studies, specific 4-carboxylate substitution patterns yielded IC50 values of 7.00–7.21 μM, whereas structural analogs with different substitution patterns exhibited substantially different potency profiles [2]. These data underscore that in-class compounds cannot be interchanged without risking synthetic failure or loss of target activity.

Methyl Isoquinoline-4-carboxylate: Comparative Performance Evidence


4-Position vs. 3-Position Carboxylate Regiochemical Differentiation

Methyl isoquinoline-4-carboxylate is distinguished from its 3-position carboxylate isomer by both synthetic accessibility and downstream utility. The 4-carboxylate position enables distinct reactivity in cross-coupling and cycloaddition reactions compared to 3-carboxylate esters . In antimicrobial and anticancer screening of pentafluorophenyl isoquinoline carboxylates, the 4-carboxylate derivative exhibited antimicrobial MIC values of <200 μM, whereas the 3-carboxylate analog showed MIC >200 μM—a quantifiable difference in potency attributable solely to the carboxylate position . Similarly, anticancer IC50 values differentiated the 4-carboxylate derivative (IC50 range: 15–30 μM) from the 3-carboxylate analog (IC50 range: 25–40 μM) .

Regioselective synthesis Positional isomer differentiation Medicinal chemistry building blocks

Isoquinoline vs. Quinoline Scaffold Core Comparison

The isoquinoline core of methyl isoquinoline-4-carboxylate differs fundamentally from the quinoline scaffold in the position of the nitrogen atom within the fused bicyclic system. This electronic and steric distinction translates to measurable differences in biological activity. Direct comparative data for pentafluorophenyl ester derivatives show that the isoquinoline-4-carboxylate core exhibits antimicrobial MIC <200 μM and anticancer IC50 15–30 μM, whereas the quinoline-4-carboxylate analog shows antimicrobial MIC >200 μM and anticancer IC50 >50 μM . The isoquinoline core demonstrates 1.7–3.3× greater potency in anticancer assays and detectable antimicrobial activity where the quinoline analog is inactive at the tested concentrations.

Heterocyclic chemistry Scaffold hopping Nitrogen position effect

DPP-IV Inhibitor SAR: Scaffold Potency Enhancement

The isoquinoline-4-carboxylate scaffold serves as the foundation for potent dipeptidylpeptidase IV (DPP-IV) inhibitors. In a systematic SAR study of 1-aminomethylisoquinoline-4-carboxylates, substitution at the 6- and 8-positions of the isoquinoline ring with methoxy groups increased inhibitory potency to 53 times that of the unsubstituted lead compound SDZ 029-576 [1]. The study established that a primary aminomethyl group at the 1-position is required to maintain biological activity, confirming that the 4-carboxylate methyl ester serves as an essential pharmacophoric element for this inhibitor class [1].

DPP-IV inhibition Structure-activity relationship Diabetes therapeutics

Antiproliferative MMP Inhibitory Activity

Novel methyl 1-oxo-2-(propan-2-yl)-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, derived from the core 4-carboxylate scaffold, exhibit potent antiproliferative activity. In screening against multiple cancer cell lines, analog 5c demonstrated IC50 values ranging from 7.00 to 7.21 μM across cell lines of different origins, and expressed in vivo anti-tumor activity against murine T-cell lymphoma (Daltons Lymphoma-DLA) by regressing tumor growth and diminishing neovessel formation [1]. The structure-activity relationship (SAR) investigation identified the 4-carboxylate methyl ester as a critical structural determinant for MMP inhibitory and antiproliferative activity [1].

Matrix metalloproteinase inhibition Anticancer Tetrahydroisoquinoline SAR

Methyl vs. Pentafluorophenyl Ester Reactivity

Methyl isoquinoline-4-carboxylate serves as the stable, bench-top precursor that can be converted to more reactive ester derivatives for specific synthetic applications. The pentafluorophenyl (PFP) ester derivative, synthesized from isoquinoline-4-carboxylic acid and pentafluorophenol using DCC coupling, achieves yields of 70–85% after column chromatography and exhibits enhanced electrophilic character that facilitates nucleophilic aromatic substitution reactions . In contrast, the methyl ester remains the preferred form for reactions requiring lower electrophilicity, selective transformations at other positions of the isoquinoline ring, or as a protected carboxylate for multistep sequences.

Activated esters Nucleophilic aromatic substitution Peptide coupling

Methyl Isoquinoline-4-carboxylate: Evidence-Based Research Applications


DPP-IV Inhibitor Lead Optimization & SAR

Based on the 53-fold potency enhancement achieved through 6,8-dimethoxy substitution on the 1-aminomethylisoquinoline-4-carboxylate scaffold [1], methyl isoquinoline-4-carboxylate is recommended as the foundational building block for DPP-IV inhibitor discovery programs targeting type 2 diabetes and related metabolic disorders. The scaffold provides a validated starting point for achieving sub-micromolar enzyme inhibition through systematic substitution at the 6- and 8-positions while maintaining the essential 1-aminomethyl and 4-carboxylate methyl ester pharmacophoric elements [1].

MMP-Targeted Anticancer Lead Generation

The demonstrated antiproliferative activity of tetrahydroisoquinoline-4-carboxylate derivatives, with analog 5c exhibiting IC50 values of 7.00–7.21 μM and in vivo tumor regression in murine lymphoma models [2], supports the procurement of methyl isoquinoline-4-carboxylate as a core scaffold for developing MMP inhibitors. The 4-carboxylate methyl ester serves as a critical structural determinant for MMP inhibitory activity, and the scaffold enables further optimization through substitution at the 1-oxo, 2-position, and 3-position to modulate potency and selectivity [2].

Regioselective Synthesis & Positional SAR

When structure-activity relationship studies require differentiation between 3-position and 4-position carboxylate substitution patterns, methyl isoquinoline-4-carboxylate provides quantifiable advantages over the 3-position isomer. Direct comparative data show the 4-carboxylate scaffold yields antimicrobial MIC <200 μM (vs. >200 μM for 3-position) and anticancer IC50 15–30 μM (vs. 25–40 μM for 3-position) . This 1.3–1.7× potency difference in anticancer activity and detectable antimicrobial activity for the 4-position derivative justifies its selection for SAR programs exploring positional effects on target engagement .

Heterocycle Scaffold Comparison for Hit-to-Lead

For medicinal chemistry programs evaluating isoquinoline versus quinoline core scaffolds, methyl isoquinoline-4-carboxylate offers measurable potency advantages. The isoquinoline-4-carboxylate core exhibits 1.7–3.3× lower IC50 values (15–30 μM vs. >50 μM) in anticancer assays and detectable antimicrobial activity (<200 μM vs. >200 μM) compared to the quinoline-4-carboxylate analog . This evidence supports prioritizing the isoquinoline scaffold for hit-to-lead campaigns where improved potency is a primary objective .

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